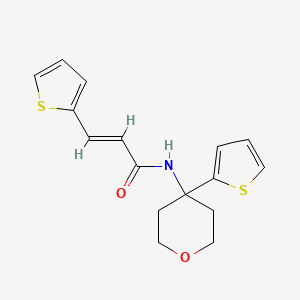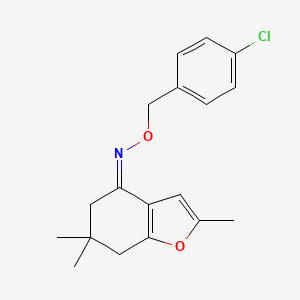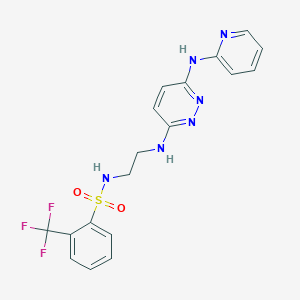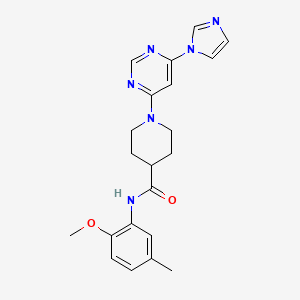
N-(1-phenylethyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-phenylethyl)cyclohexanamine” is a chiral tertiary dibenzylamine . These molecules are well known in the literature for their high neuropharmacological potential .
Synthesis Analysis
The general synthetic pathway for “N-(1-phenylethyl)cyclohexanamine” is based on the asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate, obtaining the β-amino ester. This is followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation . This is a general synthetic procedure for a wide range of chiral amines by careful choice of unsaturated esters and alkylation of the chiral enolate in the initial reaction .Molecular Structure Analysis
The molecular formula of “N-(1-phenylethyl)cyclohexanamine” is C14H21N . The average mass is 203.323 Da and the monoisotopic mass is 203.167404 Da .Chemical Reactions Analysis
The synthesis of “N-(1-phenylethyl)cyclohexanamine” involves a Michael addition, ester hydrolysis, and decarboxylation reaction .Aplicaciones Científicas De Investigación
Analytical Profiling and Determination in Biological Matrices
- N-(1-phenylethyl)cyclohexanamine has been studied for its analytical profiles. Gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy have been utilized to characterize its properties. These techniques also aid in determining the presence of such compounds in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).
Identification and Spectroscopic Analysis
- The compound and its derivatives have been identified and analyzed using spectroscopic techniques. Mass and infrared spectra, along with chromatographic data, are crucial in understanding its chemical structure and properties (Bailey & Legault, 1979).
NMR Spectroscopy in Differentiating Diastereomers
- N-(1-phenylethyl)cyclohexanamine has been studied using 13C NMR spectroscopy to differentiate diastereomeric substances with multiple chirality centers. This research is significant in the field of stereochemistry and for understanding the compound's detailed molecular structure (Knupp & Frahm, 1988).
Study on Conformationally Rigid Analogs
- Research has been conducted on conformationally rigid analogs of N,N-dimethylcinnamylamine, which are related to N-(1-phenylethyl)cyclohexanamine. These studies provide insights into their role as inhibitors and inactivators of monoamine oxidase, a key enzyme in the brain (Hiebert & Silverman, 1988).
Metabolic and Toxicological Studies
- Metabolic pathways and toxicological detection in rat urine have been explored for phencyclidine-derived designer drugs related to N-(1-phenylethyl)cyclohexanamine. Such studies are critical in understanding the biological transformation and potential toxicity of these compounds (Sauer et al., 2008).
Analysis of Conformations and Configurations
- Research has focused on determining the conformations and relative configurations of amines derived from N-(1-phenylethyl)cyclohexanamine. This is vital for understanding the spatial arrangement of atoms in the molecule and its derivatives (Montalvo-González et al., 2010).
Thermodynamic Properties
- The thermodynamic properties of cyclohexanamine derivatives, including those related to N-(1-phenylethyl)cyclohexanamine, have been experimentally studied. Understanding these properties is crucial for practical thermochemical calculations and applications (Verevkin & Emel̀yanenko, 2015).
Pharmacological Profiles of Analogues
- The pharmacological profiles of ketamine and phencyclidine analogues, including those related to N-(1-phenylethyl)cyclohexanamine, have been determined. These studies are significant in understanding the interaction of these compounds with receptors in the brain (Roth et al., 2013).
Mecanismo De Acción
Dibenzylamines, such as “N-(1-phenylethyl)cyclohexanamine”, have favorable physiological properties and can interfere with natural neurotransmission pathways. This makes these structures attractive for the treatment of neurodegenerative disorders, such as Alzheimer’s disease . N-methyl-dibenzylamine derivative is an important tertiary inhibitor of human AChE/BuChE (Acetylcholinesterase and Butylcholinesterase) and acts as a pure competitive inhibitor, as it binds to the central active site (CAS) of the enzyme .
Direcciones Futuras
The future directions of “N-(1-phenylethyl)cyclohexanamine” research could involve further exploration of its neuropharmacological potential, given its ability to interfere with natural neurotransmission pathways . This could potentially lead to the development of new drugs for complex pathologies .
Propiedades
IUPAC Name |
N-(1-phenylethyl)cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2,4-5,8-9,12,14-15H,3,6-7,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGLTZQYNKEYOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)cyclohexanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one](/img/structure/B2389910.png)

![4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride](/img/structure/B2389915.png)


![N-{1-({2-[(4-methylphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2389920.png)




![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2389925.png)
![3-Methyl-6-[4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2389927.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2389928.png)